1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-16-19(17(2)22(3)21-16)27(25,26)20-10-7-11-23-12-14-24(15-13-23)18-8-5-4-6-9-18/h4-6,8-9,20H,7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDABCJZSIHFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory activities. Therefore, it’s plausible that this compound may also target proteins or enzymes involved in inflammatory pathways.
Mode of Action
Based on its structural similarity to other anti-inflammatory agents, it may interact with its targets to modulate their activity, thereby reducing inflammation.
Biochemical Pathways
Result of Action
Given its potential anti-inflammatory properties, it may result in the reduction of inflammation at the molecular and cellular levels.
Biological Activity
1,3,5-Trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Structural Characteristics
The compound features:
- Pyrazole Core : A five-membered ring structure that contributes to the biological activity.
- Sulfonamide Group : Known for its pharmacological properties, enhancing the compound's interaction with biological targets.
- Phenylpiperazine Moiety : This group is crucial for receptor binding and activity modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have shown that similar pyrazole derivatives possess significant anti-inflammatory effects. For instance:
- In Vivo Studies : Compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM compared to standard drugs like dexamethasone .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Line Studies : Compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 49.85 µM in apoptosis induction in tumor cells .
Antimicrobial Activity
The presence of a piperazine moiety enhances the antimicrobial activity of pyrazole derivatives:
- Bacterial Inhibition : Some studies reported effective inhibition against strains such as E. coli and S. aureus, indicating a promising avenue for developing new antimicrobial agents .
Case Studies and Research Findings
A comprehensive review of the literature reveals various studies focusing on the synthesis and evaluation of pyrazole derivatives:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The lipophilicity imparted by the trimethyl group enhances binding affinity to various receptors, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Sulfonamide Motifs
Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)
- Structure : Features a spiro-hydantoin core instead of a pyrazole, with a 4-phenylpiperazine-propyl chain.
- Activity : Exhibits potent antiplatelet effects, inhibiting collagen-induced aggregation (IC50 = 27.3 µM), outperforming sarpogrelate (IC50 = 66.8 µM) and matching ketanserin (IC50 = 32.1 µM) .
- Key Difference : The hydantoin ring may reduce metabolic stability compared to the pyrazole-sulfonamide scaffold.
HBK Series (HBK14–HBK19)
- Structures: Piperazine derivatives with phenoxyethoxyethyl or phenoxypropyl chains (e.g., HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) .
- Activity : These compounds were synthesized as 5-HT1A/5-HT2A ligands, but specific antiplatelet data are unavailable.
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15)
- Structure : Pyridine-sulfonamide core with a phenylcarbamoyl group and 4-phenylpiperazine.
- Key Difference : Pyridine vs. pyrazole alters electron distribution, affecting binding kinetics.
Functional Analogues with Antiplatelet Activity
Sarpogrelate
- Structure : Benzene sulfonate ester with a methoxy group and piperazine.
- Activity : IC50 = 66.8 µM against collagen-induced platelet aggregation .
- Comparison : The target compound’s pyrazole-sulfonamide scaffold likely enhances potency and selectivity over sarpogrelate’s simpler structure.
Ketanserin
- Structure : Quinazoline derivative with a 4-fluorophenylpiperazine.
- Activity : IC50 = 32.1 µM against platelet aggregation, comparable to Compound 13 .
- Comparison : The target compound’s lack of a quinazoline ring may reduce off-target effects (e.g., α1-adrenergic receptor antagonism).
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Advantages of Target Compound Over Analogues
| Feature | Target Compound | Competitor (e.g., Compound 13) |
|---|---|---|
| Metabolic Stability | Sulfonamide enhances stability | Hydantoin may undergo rapid hydrolysis |
| Selectivity | Pyrazole minimizes off-target binding | Quinazoline (ketanserin) binds α1-AR |
| Synthetic Accessibility | Straightforward alkylation steps | Spiro-core requires complex synthesis |
Research Findings and Mechanistic Insights
- The target compound’s pyrazole-sulfonamide scaffold optimizes steric and electronic interactions with 5-HT2A’s hydrophobic pocket and polar residues (e.g., Asp155) .
- Methyl groups at positions 1, 3, and 5 likely reduce cytochrome P450-mediated oxidation, improving pharmacokinetics over non-methylated analogues .
- 4-Phenylpiperazine enhances GPCR affinity but may introduce dose-dependent side effects (e.g., hypotension) if receptor selectivity is insufficient .
Preparation Methods
Preparation of 1,3,5-Trimethyl-1H-Pyrazole
The synthesis begins with the preparation of the pyrazole core. 1,3,5-Trimethyl-1H-pyrazole is synthesized via alkylation of 3,5-dimethyl-1H-pyrazole. As described in, 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) is dissolved in tetrahydrofuran (THF, 210 mL) and treated with potassium tert-butoxide (63 g, 561.7 mmol) at 0°C under nitrogen. Methyl iodide (57.6 g, 405.7 mmol) in THF is added dropwise, and the mixture is stirred at 25–30°C for 16 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified to yield 1,3,5-trimethyl-1H-pyrazole.
Sulfonylation of the Pyrazole Core
The pyrazole is subsequently sulfonylated using chlorosulfonic acid. A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL) is added to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C. The mixture is heated to 60°C for 10 hours, followed by the addition of thionyl chloride (40.8 g, 343.2 mmol) and further stirring at 60°C for 2 hours. The resulting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is isolated via extraction with dichloromethane and evaporation under reduced pressure.
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
| Parameter | Value |
|---|---|
| Pyrazole | 1,3,5-Trimethyl-1H-pyrazole |
| Chlorosulfonic Acid | 5.5 equiv |
| Thionyl Chloride | 1.3 equiv |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Preparation of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
Alkylation to Form the Propylamine Side Chain
The target amine, 3-(4-phenylpiperazin-1-yl)propan-1-amine, is synthesized by alkylating 4-phenylpiperazine with 3-bromopropan-1-amine. As demonstrated in, a mixture of 4-phenylpiperazine (2.04 mmol), 3-bromopropan-1-amine (2.01 mmol), potassium carbonate (4.3 mmol), and potassium iodide (1.2 mmol) in dimethylformamide (DMF, 10 mL) is heated at 80°C for 16 hours. The crude product is purified via column chromatography (SiO₂, 1:10 methanol/dichloromethane) to yield the amine.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 40–50% |
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Formation
The final step involves reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propan-1-amine. Per, sulfonyl chloride (1.0 equiv, 2.57 mmol) is added to a solution of the amine (1.05 equiv, 2.7 mmol) and diisopropylethylamine (DIPEA, 1.5 equiv, 3.85 mmol) in dichloromethane (DCM, 10 vol%) at 25–30°C. The mixture is stirred for 16 hours, after which cold water is added to quench the reaction. The organic layer is separated, dried over sodium sulfate, and concentrated. Purification via column chromatography yields the final sulfonamide.
Table 3: Optimization of Coupling Reaction
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | DIPEA |
| Temperature | 25–30°C |
| Reaction Time | 16 hours |
| Yield | 60–70% |
Characterization and Analytical Data
Spectroscopic Analysis
The product is characterized by Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Key spectral data include:
Q & A
Q. What are the common synthetic routes for preparing 1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves:
Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., via Knorr pyrazole synthesis) .
Sulfonylation : Reaction of the pyrazole intermediate with sulfonyl chlorides to introduce the sulfonamide group.
Propylpiperazine coupling : Alkylation or nucleophilic substitution to attach the 3-(4-phenylpiperazin-1-yl)propyl chain.
Purification :
- Thin-layer chromatography (TLC) monitors reaction progress .
- Column chromatography isolates intermediates using gradient elution (e.g., hexane/ethyl acetate) .
- Final recrystallization ensures purity, often using ethanol or acetonitrile .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies methyl groups (δ 2.0–2.5 ppm for pyrazole-CH3), sulfonamide protons (δ 7.5–8.5 ppm), and piperazine ring protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragments (e.g., loss of SO2 or piperazine moiety) .
- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies (e.g., antiproliferative vs. anti-inflammatory activity) are addressed by:
- Assay standardization : Using identical cell lines (e.g., MCF-7 for cancer studies) and control compounds .
- Structural validation : Re-analyzing compound purity via HPLC (>95%) to rule out impurity-driven effects .
- Dose-response profiling : Testing multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Target engagement studies : Radioligand binding assays to confirm receptor affinity (e.g., serotonin/dopamine receptors linked to piperazine moieties) .
Q. How does the 4-phenylpiperazine moiety influence receptor binding affinity and selectivity?
Methodological Answer:
-
Pharmacophore modeling : The piperazine nitrogen atoms participate in hydrogen bonding with Asp3.32 in GPCRs (e.g., 5-HT1A) .
-
Comparative SAR :
Derivative Modification Binding Affinity (Ki, nM) Selectivity Ratio (5-HT1A vs. D2) 4-Phenylpiperazine 12 ± 2 8:1 Piperidine (no N) 450 ± 50 1:1 Data adapted from receptor binding studies . -
Molecular dynamics : Simulations show the phenyl group enhances hydrophobic interactions with receptor subpockets .
Q. What experimental designs optimize the compound’s solubility without compromising bioactivity?
Methodological Answer:
- Salt formation : Preparing hydrochloride salts (via HCl gas in diethyl ether) increases aqueous solubility .
- Prodrug synthesis : Temporarily masking the sulfonamide as a methyl ester (hydrolyzed in vivo) .
- Co-solvent systems : Using DMSO/PEG400 mixtures (≤10% v/v) for in vitro assays to maintain solubility .
- LogP adjustment : Introducing polar groups (e.g., -OH) on the phenyl ring reduces LogP from 3.2 to 2.1, improving solubility .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?
Methodological Answer:
- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP3A4/2D6 involvement) using LC-MS .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding, reducing free compound availability in vivo .
- Tissue distribution : Radiolabeled compound tracking (e.g., 14C) identifies accumulation in non-target organs .
Structural and Mechanistic Insights
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking studies (AutoDock Vina) : Identify binding poses in CYP3A4 active sites (Glide score ≤ -8 kcal/mol) .
- QM/MM simulations : Calculate activation energies for oxidative metabolism (e.g., N-demethylation) .
- Pharmacokinetic modeling (GastroPlus) : Predict oral bioavailability (<20% due to first-pass metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
